

2-(Methylthio)pyrimidin-5-ol: A Technical Overview of a Sparsely Characterized Heterocycle

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(Methylthio)pyrimidin-5-ol**

Cat. No.: **B1349094**

[Get Quote](#)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)pyrimidin-5-ol, a sulfur-containing pyrimidine derivative, presents itself as a molecule of interest within the landscape of medicinal chemistry and drug discovery. While the pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active compounds, including established pharmaceuticals, the specific isomer **2-(Methylthio)pyrimidin-5-ol** remains a largely uncharted entity in scientific literature. This technical guide aims to consolidate the currently available information on its basic properties, while also highlighting the significant knowledge gaps that present opportunities for future research.

Core Physicochemical Properties

Limited experimental data is publicly available for **2-(Methylthio)pyrimidin-5-ol**. The majority of accessible information is derived from computational predictions and supplier specifications.

Property	Value	Source
CAS Number	4874-33-3	Chemical Abstract Service
Molecular Formula	C ₅ H ₆ N ₂ OS	---
Molecular Weight	142.18 g/mol	---
Boiling Point	301.2 °C (Predicted)	Supplier Data
Purity	Typically ≥97%	Commercial Suppliers
Storage	Sealed in dry, room temperature	Commercial Suppliers

Note: The boiling point is a predicted value and has not been experimentally verified in available literature. Critical experimental data, such as melting point and solubility in various solvents, are not currently available in published resources.

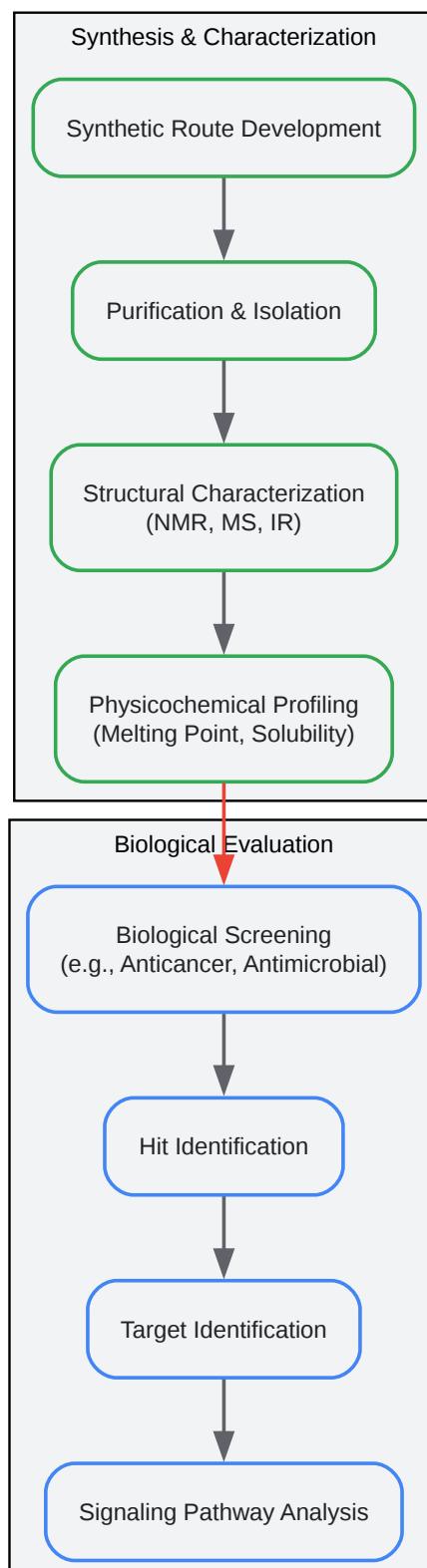
Synthesis and Experimental Protocols

A significant deficit exists in the scientific literature regarding the specific synthesis of **2-(Methylthio)pyrimidin-5-ol**. While general methods for the synthesis of substituted pyrimidines are well-documented, a detailed, experimentally validated protocol for this particular isomer is not publicly accessible. Research into the synthesis of related 2-(methylthio)pyrimidine derivatives often involves the methylation of a corresponding 2-thiouracil precursor. However, the adaptation of such methods for the synthesis of the 5-hydroxy isomer would require dedicated experimental investigation and optimization.

Spectral Data

Comprehensive, experimentally-derived spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for **2-(Methylthio)pyrimidin-5-ol** are not readily found in public databases. The characterization of this molecule would necessitate the acquisition and interpretation of such data.

Biological Activity and Signaling Pathways


There is a notable absence of published research on the biological activity of **2-(Methylthio)pyrimidin-5-ol**. While the broader class of 2-(methylthio)pyrimidine derivatives has been explored for various therapeutic applications, including as potential antimicrobial and anticancer agents, no such studies have been specifically reported for the 5-ol isomer. Consequently, there is no information regarding its potential molecular targets or any associated signaling pathways.

Future Research Directions

The current lack of data for **2-(Methylthio)pyrimidin-5-ol** presents a clear opportunity for foundational research. Key areas for investigation include:

- Development of a robust and scalable synthetic route. This would be the first critical step to enable further study.
- Thorough physicochemical characterization. This includes experimental determination of melting point, solubility, and pKa.
- Comprehensive spectral analysis. Detailed NMR, MS, and IR data are required for unambiguous structural confirmation and as a reference for future studies.
- Screening for biological activity. A broad-based screening approach against various cell lines and microbial strains could uncover potential therapeutic applications.
- Computational modeling and docking studies. In silico methods could help to predict potential biological targets and guide experimental work.

The following diagram illustrates a potential, though currently hypothetical, workflow for the initial investigation of **2-(Methylthio)pyrimidin-5-ol**.

[Click to download full resolution via product page](#)

Figure 1. A proposed workflow for the initial scientific investigation of **2-(Methylthio)pyrimidin-5-ol**.

Conclusion

2-(Methylthio)pyrimidin-5-ol represents a molecule with untapped potential. Its structural similarity to biologically active pyrimidine derivatives suggests that it could be a valuable building block for the development of new therapeutic agents. However, the current body of knowledge is exceptionally limited. This guide serves to summarize the sparse available data and, more importantly, to delineate the extensive research required to fully characterize this compound and explore its potential applications in drug discovery and development. The scientific community is encouraged to undertake the foundational studies necessary to unlock the potential of this intriguing heterocycle.

- To cite this document: BenchChem. [2-(Methylthio)pyrimidin-5-ol: A Technical Overview of a Sparsely Characterized Heterocycle]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1349094#2-methylthio-pyrimidin-5-ol-basic-properties\]](https://www.benchchem.com/product/b1349094#2-methylthio-pyrimidin-5-ol-basic-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com